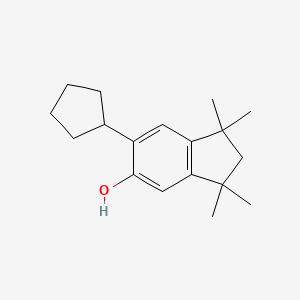
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol is a chemical compound with the molecular formula C18H26O and a molecular weight of 258.398 g/mol . It is characterized by its unique structure, which includes a cyclopentyl group and multiple methyl groups attached to an indan backbone. This compound is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol typically involves several steps, including the formation of the indan backbone and the introduction of the cyclopentyl and methyl groups. The exact synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the indan backbone through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the cyclopentyl and methyl groups via alkylation reactions using suitable alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a lead compound for new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol can be compared with other similar compounds, such as:
6-Cyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol: A structurally similar compound with slight variations in the indan backbone.
1,1,3,3-Tetramethylindan-5-ol: Lacks the cyclopentyl group, leading to different chemical properties and reactivity.
Cyclopentylmethylindan-5-ol: Contains a cyclopentylmethyl group instead of multiple methyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its stability and reactivity in various chemical and biological contexts.
Properties
CAS No. |
93892-42-3 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
6-cyclopentyl-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C18H26O/c1-17(2)11-18(3,4)15-10-16(19)13(9-14(15)17)12-7-5-6-8-12/h9-10,12,19H,5-8,11H2,1-4H3 |
InChI Key |
IAXRJXQHJSFPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=C(C(=C2)O)C3CCCC3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



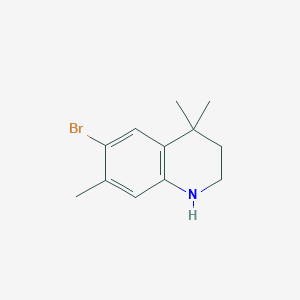
![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
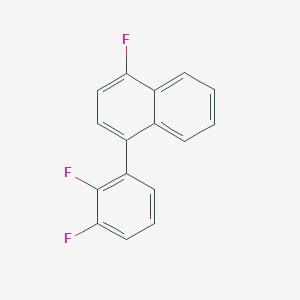
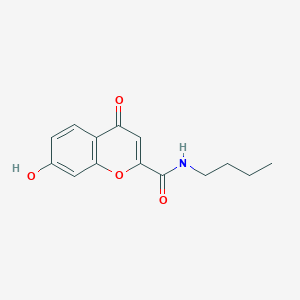
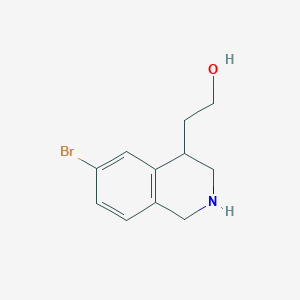




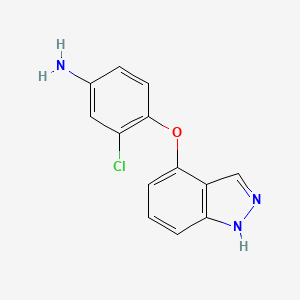
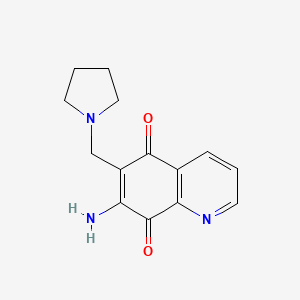
![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)
